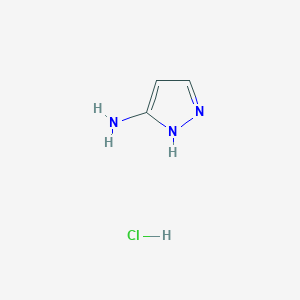

1H-pyrazol-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABLNFZVSVWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480055 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34045-29-9 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 1H-Pyrazol-3-amine Hydrochloride for Drug Discovery Professionals

This guide provides a comprehensive overview of the methodologies and scientific reasoning behind the single-crystal X-ray diffraction analysis of 1H-pyrazol-3-amine hydrochloride. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the practical and theoretical considerations essential for elucidating the three-dimensional atomic arrangement of this important pharmacological scaffold.

The Strategic Imperative for Structural Analysis in Aminopyrazole-Based Drug Discovery

The aminopyrazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous inhibitors targeting key signaling proteins such as kinases. The efficacy and selectivity of these drug candidates are profoundly influenced by their three-dimensional structure and their interactions with the target protein's binding site. Consequently, a precise understanding of the crystal structure of aminopyrazole-containing compounds, such as this compound, is not merely an academic exercise but a critical component of rational drug design.

High-resolution structural data provides invaluable insights into:

-

Molecular Conformation: Determining the preferred spatial arrangement of the molecule.

-

Intermolecular Interactions: Identifying and characterizing hydrogen bonds and other non-covalent interactions that dictate crystal packing and can inform on potential interactions in a biological context.

-

Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

A Self-Validating Protocol for Single-Crystal X-ray Diffraction Analysis

The following protocol outlines a robust and field-proven workflow for the crystal structure determination of this compound, beginning with the commercially available compound.

Crystallization: The Critical First Step

The primary challenge in crystal structure analysis is often obtaining high-quality single crystals suitable for diffraction. For a small, polar molecule like this compound, a systematic approach to screening crystallization conditions is paramount.

Experimental Protocol: Crystallization of this compound

-

Material Procurement: Obtain this compound (CAS: 34045-29-9) from a reputable chemical supplier.[1][2]

-

Solvent Screening:

-

Begin with a range of solvents of varying polarity in which the compound is sparingly soluble. Suitable starting points include methanol, ethanol, isopropanol, acetonitrile, and water.

-

Prepare saturated or near-saturated solutions at a slightly elevated temperature (e.g., 40-50 °C).

-

-

Crystallization Techniques:

-

Slow Evaporation: Leave the solutions in loosely capped vials in a vibration-free environment. This is often the simplest and most effective method.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution on a siliconized cover slip and invert it over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent).

-

Solvent-Anti-Solvent Diffusion: Carefully layer a less-polar anti-solvent (e.g., diethyl ether, hexane) on top of a solution of the compound in a more polar solvent (e.g., methanol).

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them using a cryoloop and immediately mount them on the goniometer for data collection.

Data Collection and Processing

Modern single-crystal X-ray diffractometers provide a largely automated process for data collection. However, understanding the underlying principles is crucial for troubleshooting and ensuring high-quality data.

Experimental Protocol: Single-Crystal X-ray Data Collection

-

Crystal Mounting: Mount a selected single crystal on the goniometer head of the diffractometer.

-

Data Collection:

-

Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam (e.g., using Mo Kα radiation).

-

-

Data Integration and Scaling: Use appropriate software (e.g., CrysAlisPro) to integrate the raw diffraction data, determine the unit cell parameters, and scale the reflection intensities.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: Employ direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: Utilize software tools like PLATON to validate the final structure, checking for missed symmetry and other potential issues.

Anticipated Structural Features of this compound

While the specific crystal structure of this compound is not publicly available as of this writing, we can infer likely structural features based on related pyrazole derivatives.[3][4] The molecule possesses both hydrogen bond donors (the amine and pyrazole N-H groups) and acceptors (the pyrazole nitrogen atoms and the chloride ion), suggesting that hydrogen bonding will be a dominant feature in the crystal packing.

Table 1: Predicted Crystallographic and Structural Parameters

| Parameter | Expected Value/Features | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Favored for achiral molecules. |

| Key Intermolecular Interactions | N-H···Cl, N-H···N hydrogen bonds | Strong hydrogen bond donors and acceptors are present. |

| Molecular Conformation | Planar pyrazole ring | Aromatic nature of the pyrazole ring. |

Visualizing the Workflow and Key Interactions

Diagrams are essential for conceptualizing the experimental workflow and the resulting structural information.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Sources

The Pyrazole Core: A Privileged Scaffold in Kinase-Targeted Drug Discovery - A Mechanistic Deep Dive on 1H-pyrazol-3-amine

Abstract

The pyrazole moiety, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, underpinning the development of numerous therapeutic agents.[1][2] This guide delves into the mechanistic underpinnings of 1H-pyrazol-3-amine, a key building block and pharmacophore. While direct, extensive studies on the hydrochloride salt are not broadly available, the vast body of research on structurally analogous pyrazole derivatives provides a robust framework for understanding its probable mechanisms of action. This document will explore the role of the pyrazole core as a potent kinase inhibitor, with a particular focus on its interactions with Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), and Receptor-Interacting Protein Kinase 1 (RIPK1). Through an analysis of structure-activity relationships, key experimental protocols, and the visualization of signaling pathways, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of 1H-pyrazol-3-amine and its derivatives.

The Pyrazole Scaffold: A Foundation for Potent and Selective Kinase Inhibition

The pyrazole ring system is a versatile scaffold in drug discovery due to its unique physicochemical properties.[1] It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of biological targets.[1] Furthermore, its aromatic nature allows for various substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] A significant number of FDA-approved drugs contain the pyrazole motif, highlighting its therapeutic relevance in treating a wide range of diseases, from cancer to inflammatory conditions.[2][4]

The primary mechanism through which many pyrazole-containing compounds exert their therapeutic effects is the inhibition of protein kinases.[5][6] Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a process that can become dysregulated in various diseases. Pyrazole derivatives have been extensively developed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates.[7]

Key Kinase Targets and Associated Signaling Pathways

Based on extensive research into pyrazole derivatives, three key kinase targets emerge as highly probable for compounds derived from the 1H-pyrazol-3-amine core: CDK2, GSK-3β, and RIPK1.

Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of the Cell Cycle

Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process.[5] CDK2, in complex with its regulatory partner Cyclin E, is crucial for the G1/S phase transition.[8] Overexpression or aberrant activation of the CDK2/Cyclin E complex is observed in a variety of human cancers, making it an attractive target for therapeutic intervention.[8]

Numerous pyrazole-based compounds have demonstrated potent and selective inhibition of CDK2.[5][9][10] These inhibitors typically occupy the ATP-binding site of CDK2, forming key hydrogen bonds with the hinge region of the kinase. This interaction prevents ATP from binding, thereby halting the phosphorylation of downstream substrates like the retinoblastoma protein (Rb) and ultimately leading to cell cycle arrest at the G1 phase and the induction of apoptosis.[8][9]

Experimental Workflow: In Vitro CDK2 Kinase Assay

Caption: Workflow for an in vitro radiometric CDK2 kinase assay.

Glycogen Synthase Kinase-3β (GSK-3β): A Multifaceted Regulator in Neurological and Metabolic Disorders

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal development.[11][12] Its dysregulation has been implicated in the pathophysiology of Alzheimer's disease, bipolar disorder, and type 2 diabetes.[11][12] In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a key pathological hallmark of the disease.[11]

The pyrazole scaffold has been successfully utilized to develop potent and selective inhibitors of GSK-3β.[11][13][14] These inhibitors typically form hydrogen bonds with the backbone amino acids of the hinge region in the ATP-binding pocket of GSK-3β, such as Val135 and Asp133.[14] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation and have shown neuroprotective effects in preclinical models.[13]

Signaling Pathway: GSK-3β and Tau Phosphorylation

Caption: Inhibition of GSK-3β by a pyrazole derivative prevents tau hyperphosphorylation.

Receptor-Interacting Protein Kinase 1 (RIPK1): A Key Mediator of Inflammation and Necroptosis

RIPK1 is a serine/threonine kinase that functions as a critical regulator of inflammatory signaling and programmed cell death, particularly necroptosis.[15] Aberrant RIPK1 activity is associated with a range of inflammatory and neurodegenerative diseases.[15][16] The inhibition of RIPK1 kinase activity is therefore a promising therapeutic strategy for these conditions.[16]

Derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of RIPK1.[15][17] These compounds effectively block TNFα-induced necroptosis in cellular assays.[15] The mechanism of action involves the binding of the pyrazole derivative to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of the necroptotic pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[3] For kinase inhibition, the following general SAR principles have been observed:

-

N1-Substitution: The substituent at the N1 position often plays a crucial role in orienting the molecule within the ATP-binding pocket and can influence selectivity.

-

C3-Amine Group: The amino group at the C3 position is a key pharmacophoric feature, often involved in forming critical hydrogen bonds with the hinge region of the kinase.

-

C4-Substitution: Modification at the C4 position can be used to modulate potency and physicochemical properties.

-

C5-Substitution: Substituents at the C5 position can extend into solvent-exposed regions or interact with other parts of the active site, impacting both potency and selectivity.

Table 1: Representative Pyrazole-Based Kinase Inhibitors and their IC₅₀ Values

| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |

| Pyrazole Derivatives | CDK2 | 0.96 - 3.82 | [9] |

| Thieno[3,2-c]pyrazol-3-amine Derivatives | GSK-3β | 0.0031 | [11] |

| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | 0.00029 | [18] |

| 1H-Pyrazol-3-amine Derivatives | RIPK1 | Potent (EC₅₀ = 17–30 nM) | [15] |

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 1H-pyrazol-3-amine derivative) in a suitable solvent (e.g., DMSO).

-

Dilute the recombinant kinase (e.g., CDK2/Cyclin A2, GSK-3β, or RIPK1) to the desired concentration in kinase buffer.

-

Prepare a solution of the specific substrate (e.g., Histone H1 for CDK2) and ATP (including a radiolabeled or fluorescently labeled ATP analog) in kinase buffer.

-

-

Reaction Setup:

-

In a microplate, add the kinase solution.

-

Add serial dilutions of the test compound or vehicle control.

-

Pre-incubate the kinase and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

-

-

Detection and Analysis:

-

Quantify the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP, fluorescence polarization, or ELISA).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for Assessing Anti-proliferative Activity (e.g., against Cancer Cell Lines)

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HCT-116 for CDK2 inhibition studies) in the appropriate growth medium under standard cell culture conditions (37°C, 5% CO₂).

-

-

Cell Seeding:

-

Harvest the cells and seed them into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1H-pyrazol-3-amine derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

-

Conclusion

The 1H-pyrazol-3-amine scaffold represents a highly privileged structure in the design of kinase inhibitors. While the specific mechanism of action for the hydrochloride salt requires direct experimental validation, the extensive body of literature on analogous pyrazole derivatives strongly suggests its potential as a potent inhibitor of key kinases such as CDK2, GSK-3β, and RIPK1. The versatility of the pyrazole core allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of 1H-pyrazol-3-amine and its derivatives in oncology, neurodegenerative disorders, and inflammatory diseases.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: Not available)

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

-

Full article: Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (URL: [Link])

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

-

Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed. (URL: [Link])

-

Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Design of thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors. - ResearchGate. (URL: [Link])

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (URL: [Link])

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PubMed Central. (URL: [Link])

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

-

Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - MDPI. (URL: [Link])

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. (URL: [Link])

-

Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC. (URL: [Link])

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

-

Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: [Link])

-

1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (URL: [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. (URL: [Link])

-

Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - figshare. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (URL: [Link])

-

Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - ACS Figshare. (URL: [Link])

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - American Chemical Society - Figshare [acs.figshare.com]

- 17. Item - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - figshare - Figshare [figshare.com]

- 18. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1H-Pyrazol-3-Amine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-pyrazol-3-amine hydrochloride (CAS No: 34045-29-9).[1][2] Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the structural elucidation of this important heterocyclic amine. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the spectral features and providing a framework for their interpretation.

Introduction

1H-pyrazol-3-amine is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents due to the prevalence of the pyrazole scaffold in bioactive molecules. The hydrochloride salt is often preferred for its increased stability and solubility. Accurate and comprehensive spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis, ensuring structural integrity, purity, and conformity of the material. This guide will delve into the expected spectroscopic signature of the molecule's hydrochloride salt, primarily referencing data from its free base, 1H-pyrazol-3-amine, due to the public availability of its spectral data.[3][4] The influence of the hydrochloride salt formation on the spectra will be a key point of discussion.

Molecular Structure and Tautomerism

1H-pyrazol-3-amine can exist in different tautomeric forms. The protonation in the hydrochloride salt is expected to occur at the most basic site, which could be the exocyclic amino group or one of the pyrazole ring nitrogens. This protonation will significantly influence the spectroscopic data.

Caption: Tautomeric equilibrium in the 1H-pyrazol-3-amine core structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and environmental information. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the free base, 1H-pyrazol-3-amine, shows distinct signals for the pyrazole ring protons and the amine protons.[3] For the hydrochloride salt, we anticipate shifts in these signals due to protonation.

Expected ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H4 (pyrazole ring) | ~ 5.5 - 6.0 | Doublet (d) | 1H | Coupled to H5. The exact shift is solvent and concentration-dependent. |

| H5 (pyrazole ring) | ~ 7.4 - 7.8 | Doublet (d) | 1H | Coupled to H4. Deshielded compared to H4. |

| -NH₂ / -NH₃⁺ (amino group) | ~ 5.0 - 6.0 (broad) / ~ 8.0 - 9.0 (broad) | Singlet (br s) | 2H / 3H | The chemical shift and broadening are highly dependent on proton exchange rates, solvent, and concentration. In the salt form, this signal is expected to shift downfield significantly and may integrate to 3H. |

| N-H (pyrazole ring) | ~ 11.0 - 12.0 (broad) | Singlet (br s) | 1H | A broad, exchangeable proton signal. |

Interpretation and Causality:

-

Ring Protons: The two protons on the pyrazole ring (H4 and H5) form a simple AX spin system, appearing as two doublets. The difference in their chemical shifts is due to the anisotropic effects of the neighboring nitrogen atoms and the electron-donating amino group.

-

Amine/Ammonium Protons: In the free base, the -NH₂ protons typically appear as a broad singlet. Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium group (-NH₃⁺). This results in significant deshielding, causing a downfield shift. The signal will likely be broad due to quadrupolar relaxation and exchange with the solvent.

-

Pyrazole N-H Proton: The N-H proton of the pyrazole ring is acidic and its signal is usually broad and far downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon environments within the molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C3 (C-NH₂) | ~ 150 - 155 | Carbon bearing the amino group, significantly deshielded. |

| C4 | ~ 90 - 95 | Shielded carbon atom of the pyrazole ring. |

| C5 | ~ 125 - 130 | Deshielded relative to C4 due to its position between two nitrogen atoms. |

Interpretation and Causality: The chemical shifts of the pyrazole ring carbons are characteristic of this heterocyclic system. The C3 carbon, attached to the electronegative nitrogen of the amino group, is the most deshielded. C5 is also deshielded due to the influence of the adjacent ring nitrogens, while C4 is the most shielded of the ring carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound will be dominated by vibrations of the N-H and C=N bonds. Data for the free base is available from the NIST Chemistry WebBook.[4]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching vibrations (amine and pyrazole N-H). In the salt, this region will be complex due to -NH₃⁺ stretches. |

| 3200 - 2800 | Broad, Medium | N-H stretching from the ammonium ion (-NH₃⁺). |

| 1650 - 1600 | Medium-Strong | N-H bending (scissoring) vibration of the amino group. |

| 1580 - 1490 | Medium-Strong | C=N and C=C stretching vibrations of the pyrazole ring. |

Interpretation and Causality: The most prominent feature in the IR spectrum will be the broad and intense N-H stretching bands in the high-frequency region. For the hydrochloride salt, the formation of the ammonium ion introduces characteristic broad absorptions in the 3200-2800 cm⁻¹ region. The pyrazole ring itself gives rise to a series of characteristic stretching vibrations for the C=N and C=C bonds in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound, Electrospray Ionization (ESI) would be a suitable technique. The mass spectrum of the free base is available in the NIST database.[3]

Expected Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment |

| 84.05 | [M+H]⁺ (protonated molecule) |

| 56.04 | [M+H - N₂]⁺ |

| 55.03 | [M+H - HCN]⁺ |

M refers to the neutral free base, C₃H₅N₃, with a monoisotopic mass of 83.05 Da.

Fragmentation Pathway: The fragmentation of pyrazoles is a well-studied process.[5] The molecular ion is typically stable. Common fragmentation pathways involve the loss of neutral molecules such as nitrogen (N₂) and hydrogen cyanide (HCN).

Caption: Proposed ESI-MS fragmentation pathway for 1H-pyrazol-3-amine.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of ~1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unequivocal identification and quality control. This guide outlines the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed interpretation based on the structure of the molecule and the influence of the hydrochloride salt. The provided protocols offer a starting point for the experimental acquisition of this critical data. By integrating these different spectroscopic techniques, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.

References

-

PubChem, Pyrazol-3-ylamine, National Center for Biotechnology Information, [Link]

-

NIST, 3-Aminopyrazole, in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1H-pyrazol-3-amine hydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1H-pyrazol-3-amine hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. The insights and methodologies presented herein are grounded in established regulatory guidelines and first-principle chemical knowledge to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

1H-pyrazol-3-amine and its derivatives are pivotal building blocks in medicinal chemistry, forming the core scaffold of numerous compounds with therapeutic potential, including kinase inhibitors for inflammatory diseases and cancer.[1][2] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of the parent amine, facilitating its handling and formulation. A thorough understanding of the solubility and stability profile of this compound is, therefore, a prerequisite for its effective application in research and development, ensuring reproducible experimental outcomes and the development of robust formulations.

This guide will elucidate the principles governing the solubility of this compound and provide a framework for its systematic characterization. Furthermore, it will detail a comprehensive strategy for assessing its chemical stability under various stress conditions, in alignment with international regulatory standards.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClN₃ | [3] |

| Molecular Weight | 119.55 g/mol | [3] |

| Appearance | White to gray to brown solid | [4] |

| CAS Number | 34045-29-9 | [3] |

| Canonical SMILES | Cl.NC1=NNC=C1 | [3] |

As the hydrochloride salt of a weak base, this compound is expected to exhibit good solubility in aqueous media. The protonated amine group significantly increases the polarity of the molecule compared to its free base form (1H-pyrazol-3-amine), which is very soluble in water.[4] The stability of the compound is intrinsically linked to the integrity of the pyrazole ring and the amino substituent, which can be susceptible to various degradation pathways.

Solubility Profile: A Systematic Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, solubility is influenced by pH, temperature, and the solvent system.

Theoretical Considerations

Being a salt of a weak base, the aqueous solubility of this compound is pH-dependent. In acidic to neutral solutions, the equilibrium favors the protonated, more soluble form. As the pH increases towards the pKa of the conjugate acid, the equilibrium will shift towards the free base, potentially leading to a decrease in solubility and precipitation if the free base has lower solubility. The solubility in organic solvents will be governed by the polarity of the solvent and its ability to form hydrogen bonds.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[5] A systematic evaluation should be conducted across a range of physiologically relevant pH values and in various organic solvents.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation of Media: Prepare buffer solutions at a minimum of three pH conditions (e.g., pH 1.2, 4.5, and 6.8) as recommended by WHO guidelines for biopharmaceutics classification.[6] Also, prepare other relevant aqueous and organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[6]

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) until equilibrium is reached.[6] The time to reach equilibrium should be established in preliminary studies.[7]

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. Immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids. Dilute the filtrate with a suitable solvent to prevent precipitation upon cooling.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Illustrative Solubility Data Presentation

| Solvent System | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | > 250 |

| Acetate Buffer | 4.5 | 25 | > 250 |

| Phosphate Buffer | 6.8 | 25 | > 250 |

| Water | ~5-6 | 25 | > 250 |

| Ethanol | N/A | 25 | Soluble |

| Methanol | N/A | 25 | Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Soluble |

| Acetone | N/A | 25 | Sparingly Soluble |

Note: The above data is illustrative. Actual experimental determination is required.

Stability Profiling and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation (stress testing) studies are conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8][9] These studies are a core requirement of regulatory guidelines from bodies like the International Council for Harmonisation (ICH).[10][11]

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for a comprehensive stability assessment of this compound.

Caption: Hypothetical Oxidation Pathway.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective technique for this purpose.

Method Development and Validation

The analytical method must be able to separate the parent compound from all potential degradation products and any impurities. [9]Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 10 mM Potassium Dihydrogen Phosphate, pH 3.8B: Acetonitrile |

| Gradient | Isocratic or Gradient (to be optimized) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at an appropriate wavelength (e.g., 210-280 nm) |

| Quantification | Based on peak area relative to a standard curve |

Note: This is an illustrative starting point. Method development and validation are required.

The use of a mass spectrometer (LC-MS) as a detector can be invaluable for the identification and structural elucidation of unknown degradation products formed during stress testing.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is sparse in public literature, the application of fundamental physicochemical principles and established methodologies, as outlined herein, will enable researchers to thoroughly characterize these critical attributes. A rigorous understanding of solubility and stability is paramount for the successful translation of this important chemical scaffold from the laboratory to advanced applications in drug development.

References

- Vertex AI Search. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

- World Health Organization. (2009). Annex 10: ICH. WHO Technical Report Series, No. 953.

- Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- GMP SOP. Stability testing overview for Pharmaceutical products.

- Fluorochem. This compound.

- PubChem. 1H-Pyrazol-3-amine, 5-methyl-.

- Solubility of Things. Pyrazole.

- ChemicalBook. 1H-Pyrazol-3-amine(1820-80-0).

- Taylor & Francis Online. Analytical methods – Knowledge and References.

- BLD Pharm. 34045-29-9|this compound.

- PubChem. Pyrazol-3-ylamine.

- MedCrave online. (2016).

- World Health Organization. (2019). Annex 4: Proposal for a protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019.

- Research Journal of Pharmacy and Technology. (2018).

- JOCPR. (2017). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- ResearchGate. (2019).

- Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- SciELO. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

- MedchemExpress.com. 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent.

- ChemicalBook. Pyrazole | 288-13-1.

- Ministry of the Environment, Government of Japan. III Analytical Methods.

- Apollo Scientific. (2023).

- ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- ChemicalBook. (2025). 1H-Pyrazol-3-amine,5-propyl-(9CI)

- Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR.

- PubMed. (2025).

- ResearchGate.

- Molecules. (2022).

- International Journal of Chemical and Pharmaceutical Analysis.

- ResearchGate.

- Scientific Research Publishing. (2016).

- Molecules. (2017).

- NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology.

Sources

- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. scielo.br [scielo.br]

- 6. who.int [who.int]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. database.ich.org [database.ich.org]

The Discovery and Development of 1H-Pyrazol-3-amine Hydrochloride Derivatives: A Technical Guide for Researchers

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in the design of bioactive molecules.[3] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[4][5][6] This has led to their incorporation into a number of commercially successful drugs.[5][6]

Among the various classes of pyrazole derivatives, those bearing an amino group at the 3-position, specifically 1H-pyrazol-3-amine and its hydrochloride salt, have emerged as particularly valuable building blocks in drug discovery. The presence of the amino group provides a key reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth technical overview of the discovery, synthesis, characterization, and applications of 1H-pyrazol-3-amine hydrochloride derivatives, with a focus on their role as kinase inhibitors in oncology and inflammatory diseases.

Synthetic Strategies: From Precursors to the Pyrazole Core

The synthesis of 1H-pyrazol-3-amine derivatives is primarily achieved through the cyclocondensation of a hydrazine source with a suitable three-carbon electrophilic partner. The two most prevalent and versatile methods involve the use of β-ketonitriles or malononitrile and its derivatives.

The β-Ketonitrile Route: A Classic and Reliable Approach

One of the most common and robust methods for the synthesis of 3-aminopyrazoles involves the reaction of a β-ketonitrile with hydrazine.[2][6] The reaction proceeds through a well-established mechanism involving two key steps:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

-

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to the formation of the pyrazole ring.[6]

Caption: Reaction mechanism for 3-aminopyrazole synthesis from β-ketonitriles.

The Malononitrile Route: A Versatile Alternative

An alternative and equally important synthetic strategy utilizes malononitrile or its derivatives as the three-carbon precursor. This method is particularly useful for accessing 3,5-diaminopyrazoles.[7] The reaction of malononitrile with hydrazine hydrate is a common method for the preparation of 3,5-diaminopyrazoles.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of this compound. These protocols are intended for use by trained laboratory personnel in a properly equipped chemical fume hood, with appropriate personal protective equipment.

Protocol 1: Synthesis of 1H-Pyrazol-3-amine from 3-Aminocrotononitrile

This procedure is adapted from established methods for the synthesis of aminopyrazoles from β-enaminonitriles.

Materials:

-

3-Aminocrotononitrile

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminocrotononitrile (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Dissolve the crude residue in a minimal amount of ethanol and cool in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Safety and Handling of Reagents

Hydrazine and Hydrazine Hydrate:

-

Hazards: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[9] It can be fatal if inhaled, swallowed, or absorbed through the skin. It is also flammable and can form explosive mixtures with air.[9]

-

Handling: Always handle hydrazine and its solutions in a well-ventilated chemical fume hood.[6][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][10] Avoid contact with skin, eyes, and clothing.

-

Storage: Store hydrazine in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[6]

β-Ketonitriles and Malononitrile:

-

Hazards: These compounds are generally toxic and can be harmful if inhaled, swallowed, or absorbed through the skin. They can also cause irritation to the eyes and respiratory system.

-

Handling: Handle in a chemical fume hood and wear appropriate PPE.

-

Storage: Store in a cool, dry, well-ventilated area away from strong acids and bases.

Characterization Techniques: Confirming Structure and Purity

The identity and purity of synthesized this compound and its derivatives are confirmed using a combination of spectroscopic and analytical techniques.

| Property | Value |

| Molecular Formula | C₃H₆ClN₃ |

| Molecular Weight | 119.55 g/mol [11] |

| Appearance | White to off-white solid |

| Melting Point | 36-38 °C (for the free base)[5] |

| Solubility | Very soluble in water (for the free base)[5] |

Table 1: Physical and Chemical Properties of 1H-Pyrazol-3-amine and its Hydrochloride Salt.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1H-pyrazol-3-amine in a suitable deuterated solvent will show characteristic signals for the protons on the pyrazole ring and the amine group. The chemical shifts and coupling constants provide valuable information about the electronic environment and connectivity of the protons. For the parent pyrazole, characteristic signals are observed around 6.10 and 7.74 ppm.[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic).

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in 1H-pyrazol-3-amine include N-H stretching of the amine and the pyrazole ring, and C=N and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Applications in Drug Discovery: Targeting Kinases in Disease

1H-Pyrazol-3-amine derivatives have gained significant attention as potent and selective inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.[4][13]

Structure-Activity Relationships (SAR) of Pyrazole-Based Kinase Inhibitors

The 3-amino group of the pyrazole core serves as a crucial anchor point, often forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket.[13] Modifications at other positions of the pyrazole ring and the amino group allow for the fine-tuning of potency and selectivity.

Caption: A typical workflow for establishing structure-activity relationships.

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 1 | Akt1 | 61 | [4] |

| Compound 3 | ALK | 2.9 | [4] |

| Compound 7 | Aurora A | 28.9 | [4] |

| Compound 7 | Aurora B | 2.2 | [4] |

| Compound 24 | CDK1 | 2380 | [4] |

| Compound 25 | CDK1 | 1520 | [4] |

Table 2: Examples of 1H-Pyrazol-3-amine Derivatives as Kinase Inhibitors. [4]

Conclusion and Future Directions

The 1H-pyrazol-3-amine scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics. Its synthetic accessibility, coupled with the ability to readily introduce diverse chemical functionalities, allows for the systematic exploration of chemical space to identify potent and selective drug candidates. The success of pyrazole-based drugs in the market is a testament to the enduring importance of this heterocyclic core. Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse derivatives, the application of computational methods to guide the design of next-generation inhibitors, and the exploration of new therapeutic applications for this remarkable class of compounds.

References

-

Al-Ostoot, F. H., Al-Ghamdi, K. M., Al-Massarani, S. M., & El-Sayed, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(21), 6485. [Link]

-

Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx. Retrieved from [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem Compound Database. Retrieved from [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2014). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

Raghav, N., & Singh, G. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Reddit. (2018, October 15). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of pyrazole-based multi-kinase inhibitors and their IC50.... Retrieved from [Link]

-

Sharma, V., Kumar, V., & Kumar, P. (2019). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]

-

Taylor, E. C., & Hartke, K. S. (1959). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1959, 1901-1906. [Link]

-

University of New Mexico. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

- Verma, A., & Saraf, S. K. (2008). 4-Aminopyrazole as a lead for versatile biological activities. International Journal of ChemTech Research, 2(2), 990-998.

-

Verma, A., Joshi, N., & Singh, D. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Arabian Journal of Chemistry, 10, S2949-S2957. [Link]

- Wang, X., & Gribble, G. W. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Pyrroles. Springer.

-

Wodajo, F. M., Fessard, T., & Melissen, S. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 21(24), 9573. [Link]

-

Mohammat, M. F., Syahri, J., & Hassan, N. I. (2020). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Retrieved from [Link]

-

Tietze, L. F., & Rackelmann, N. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1989-2028. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- El-Abadelah, M. M., Hussein, A. Q., & Al-Adhami, K. H. (1989). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1989, 1473-1478.

-

Elmaati, T. M. A. (2007). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. Journal of the Korean Chemical Society, 51(4), 346-351. [Link]

-

Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1984). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1984, 1-4. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazol-3-amine(1820-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. soc.chim.it [soc.chim.it]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

theoretical studies of 1H-pyrazol-3-amine hydrochloride

An In-depth Technical Guide to the Theoretical and Applied Studies of 1H-Pyrazol-3-Amine Hydrochloride

Abstract

1H-Pyrazol-3-amine and its hydrochloride salt represent a cornerstone scaffold in modern medicinal chemistry. As a "privileged structure," the pyrazole ring is a key component in numerous FDA-approved therapeutics, valued for its metabolic stability and versatile binding capabilities.[1][2] This guide provides a comprehensive exploration of this compound, bridging the gap between fundamental theory and practical application. We delve into advanced computational methodologies, including Density Functional Theory (DFT) and molecular docking, to elucidate its electronic structure, spectroscopic properties, and reactivity. These theoretical insights are contextualized with experimental data and protocols, offering researchers, scientists, and drug development professionals a robust framework for leveraging this vital molecule in the design of next-generation therapeutics.

The Pyrazole Scaffold: Significance in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has gained immense prominence since its discovery.[3] Its unique electronic properties, including aromaticity and the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional bioisostere for other aromatic rings like benzene or phenol.[4] This bioisosteric replacement often leads to enhanced pharmacological potency and improved physicochemical properties, such as increased water solubility and reduced lipophilicity, which are critical for drug efficacy.[4]

The versatility of the pyrazole core is demonstrated by its presence in a wide array of drugs treating conditions from inflammation (Celecoxib) to cancer and rare genetic diseases.[3][5] Specifically, derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of key signaling proteins like Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of cell death and inflammation.[6][7] Understanding the intrinsic properties of the this compound scaffold at a quantum-mechanical level is therefore paramount for the rational design of novel and more effective therapeutic agents.

Theoretical Framework: Unveiling Molecular Properties

Computational chemistry provides indispensable tools for predicting and understanding the behavior of molecules, offering insights that are often difficult to obtain through experimentation alone.[8][9] For this compound, Density Functional Theory (DFT) is the method of choice for a detailed investigation of its structural and electronic properties.

Molecular Geometry and Electronic Structure

The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. Using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) provides a highly accurate prediction of bond lengths, bond angles, and dihedral angles.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[10]

-

Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential onto the electron density surface. It provides a powerful visual tool for identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[11]

Predicted vs. Experimental Spectroscopic Profiles

Computational methods allow for the simulation of various spectra, which can be compared with experimental data for validation.

-

Vibrational Analysis (FT-IR): Theoretical frequency calculations predict the positions of vibrational bands in an infrared spectrum. These calculations are crucial for assigning specific molecular motions (stretching, bending) to the experimentally observed peaks. For 1H-pyrazol-3-amine, key predicted bands would include N-H stretching of the amine group and the pyrazole ring, as well as C=N and C-N stretching vibrations within the ring.[12][13]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts.[14][15] Comparing these calculated values with experimental spectra, typically recorded in a solvent like DMSO-d₆, helps confirm the molecular structure and provides a deeper understanding of the electronic environment of each atom.

-

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption.[16] This allows for the prediction of the maximum absorption wavelength (λmax) and helps assign transitions, such as π→π* and n→π*, which are characteristic of aromatic and heteroaromatic systems.

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data (Illustrative)

| Parameter | Theoretical (DFT) | Experimental | Assignment |

|---|---|---|---|

| FT-IR (cm⁻¹) | |||

| ν(N-H) amine | ~3400-3500 | ~3450 | Asymmetric/Symmetric Stretch |

| ν(N-H) pyrazole | ~3150 | ~3160 | Ring N-H Stretch |

| ν(C=N) | ~1620 | ~1625 | Ring Stretch |

| ¹H NMR (ppm) | |||

| Ring NH | ~11.5 | ~11.8 | Pyrazole N1-H |

| Amine NH₂ | ~5.0 | ~5.2 | 3-amino group |

| Ring CH | ~7.5, ~5.8 | ~7.6, ~5.9 | Pyrazole C4-H, C5-H |

| UV-Vis λmax (nm) | ~230 | ~235 | π→π* transition |

Reactivity and Stability

Global Reactivity Descriptors

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior.

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of different pyrazole derivatives, guiding the selection of candidates with desired stability profiles.[11]

Thermal Analysis (TGA/DSC)

Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are experimental techniques used to measure changes in mass and heat flow as a function of temperature.[17] For a hydrochloride salt like this compound, a typical TGA-DSC thermogram would reveal several key events:

-

Dehydration: An initial endothermic peak in the DSC curve accompanied by a mass loss in the TGA curve, if the compound is a hydrate.

-

Dehydrochlorination/Melting: An endothermic peak corresponding to the release of HCl and/or melting of the compound.[18]

-

Decomposition: One or more sharp exothermic peaks in the DSC curve with significant mass loss, indicating the oxidative degradation and combustion of the organic molecule.[18][19]

Understanding the thermal stability is crucial for pharmaceutical development, influencing storage conditions, formulation, and shelf-life.[20][21]

Application in Drug Design: Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a target protein.[22] This method is central to structure-based drug design, allowing scientists to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity.[23]

For 1H-pyrazol-3-amine derivatives, docking studies can elucidate the specific interactions that drive their inhibitory activity against targets like RIPK1.[6] Key interactions often include:

-

Hydrogen Bonds: Formed between the amine group or pyrazole nitrogens and amino acid residues in the protein's active site.

-

π-π Stacking: Aromatic interactions between the pyrazole ring and aromatic residues like tryptophan or tyrosine.[4]

-

Hydrophobic Interactions: Involving the carbon framework of the pyrazole ring.

The insights from docking, combined with the electronic properties revealed by MEP and FMO analysis, provide a powerful platform for understanding Structure-Activity Relationships (SAR). This allows for the rational, data-driven modification of the pyrazole scaffold to optimize binding affinity, selectivity, and overall drug-like properties.

Methodologies and Protocols

Protocol: DFT Calculation (Illustrative)

-

Input File Creation: Construct the initial 3D coordinates of this compound.

-

Geometry Optimization: Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Include a solvent model (e.g., PCM for water or methanol) if desired.

-

Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory to confirm the structure is at a true energy minimum (no imaginary frequencies) and to obtain theoretical IR data.

-

Property Calculations: On the optimized structure, perform single-point energy calculations to obtain NBO, MEP, and FMO data.

-

NMR Calculation: Use the GIAO method with the optimized geometry to calculate isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., TMS).[14]

Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines (General)

A common synthetic route to pyrazole-based fused systems involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound.[24]

-

Reactant Mixture: Dissolve 5-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reaction: Heat the mixture to reflux for a specified time (e.g., 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

-

Purification: Wash the crude product with a cold solvent (e.g., water or ethanol) and recrystallize or purify by column chromatography to yield the pure pyrazolopyridine derivative.

Protocol: Experimental Characterization

-

FT-IR Spectroscopy: Record the spectrum of the solid sample using a KBr pellet or an ATR accessory over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[25]

-

Single Crystal X-ray Diffraction: Grow a suitable single crystal by slow evaporation from a solvent. Mount the crystal and collect diffraction data at a low temperature (e.g., 100 K). Solve and refine the structure to determine precise bond lengths, angles, and crystal packing.[26][27]

-

TGA/DSC: Place 3-5 mg of the sample in an alumina pan. Heat under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to ~600 °C.[20]

Conclusion

The theoretical study of this compound provides profound insights into the fundamental properties that make it a privileged scaffold in drug discovery. By integrating quantum chemical calculations with experimental validation, we can build predictive models that accelerate the design and optimization of novel therapeutics. The methodologies outlined in this guide—from DFT and TD-DFT to molecular docking—offer a robust, multi-faceted approach to understanding molecular structure, reactivity, and biological interactions. As the demand for more selective and potent drugs continues to grow, these theoretical frameworks will be increasingly critical in navigating the complex landscape of medicinal chemistry and realizing the full potential of the pyrazole core.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google Scholar.

- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.

- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV

- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756.

- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.

- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

- Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413.

- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (n.d.). College of Science.

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).

- Synthesis, computational and biological study of pyrazole derivatives. (n.d.).